molecular formula C17H27N4O7S B12347331 CID 156592345

CID 156592345

Cat. No.: B12347331
M. Wt: 431.5 g/mol
InChI Key: DLGVMMIAGIAQTD-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “CID 156592345” is a chemical entity listed in the PubChem database

Preparation Methods

The preparation of CID 156592345 involves specific synthetic routes and reaction conditions. One method involves the use of 6-methyl nicotinate and 2-oxopyrrolidine-1-carboxylic acid tert-butyl ester as raw materials. These are subjected to a series of reactions to produce the desired compound . Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 156592345 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols.

Scientific Research Applications

CID 156592345 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, in the industry, it may be utilized in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of CID 156592345 involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

CID 156592345 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For example, compounds such as 2,2,6,6-tetramethylpiperidine and bis(2-methoxyethyl)aminosulfur trifluoride share some structural similarities but differ in their specific chemical properties and applications

Properties

Molecular Formula

C17H27N4O7S

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C13H23N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

DLGVMMIAGIAQTD-BTJKTKAUSA-N

Isomeric SMILES

CC(C)(C)NC[C](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)NC[C](COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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